molecular formula C10H12O3 B128334 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE CAS No. 4223-84-1

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Cat. No.: B128334
CAS No.: 4223-84-1
M. Wt: 180.2 g/mol
InChI Key: PTTRXYJJGTZMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE can be achieved through several methods. One common approach involves the Elbs persulfate oxidation of phenols . This reaction typically requires the use of persulfate as an oxidizing agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted acetophenones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or methoxylated derivatives, while substitution reactions can produce various substituted acetophenones.

Scientific Research Applications

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, anti-inflammatory, and antimicrobial agent . It exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its applications in various fields of research.

Properties

IUPAC Name

1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTRXYJJGTZMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195055
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-84-1
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methoxy-4-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.